molecular formula C10H11FO3 B13585223 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13585223
M. Wt: 198.19 g/mol
InChI Key: ASKWCDQFGUWDCJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid is a significant β-hydroxy acid derivative that serves as a crucial synthetic intermediate in medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, particularly pharmaceuticals. The compound features a β-hydroxy acid scaffold, a motif prevalent in many bioactive molecules and natural products. The presence of the 4-fluoro-2-methylphenyl group is a common structural element in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, suggesting its utility in developing new anti-inflammatory and analgesic compounds. Researchers utilize this chemical as a building block for constructing molecules that target enzymes like cyclooxygenases (COX). The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to handle this material in accordance with all applicable local and federal regulations.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

ASKWCDQFGUWDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzene.

    Halogenation: The benzene ring is halogenated to introduce the fluorine atom.

    Carboxylation: The final step involves the carboxylation of the intermediate compound to form 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs of 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid, highlighting key substituent differences and their implications:

Compound Name Substituents on Phenyl Ring Propanoic Acid Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid 4-F, 2-CH₃ None 198.19 Discontinued; research interest in fluorinated analogs
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester 4-Cl 2,2-dimethyl; methyl ester Not reported Enhanced hydrophobicity; esterification alters reactivity
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) 3-OH None 182.17 Endogenous metabolite; biomarker in autism and weight loss studies
3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid Benzimidazole ring None 206.19 Strong hydrogen bonding; π-π stacking interactions
(2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP) 3,4-diOH Amino group at C2 213.19 Natural product component; stereospecific bioactivity
3-Fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid 4-OCH₃ 2,2-dimethyl 226.24 Increased hydrophobicity; methoxy enhances electron density

Physicochemical Properties

  • Fluorine vs. Fluorine’s electronegativity also stabilizes the aromatic ring, reducing susceptibility to oxidative metabolism .
  • Methyl vs. Methoxy: The 2-methyl group in the target compound introduces steric effects without significantly altering electron density, whereas 4-methoxy groups (e.g., in 3-fluoro-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid) increase hydrophobicity and electron donation .
  • Hydroxyl Position: The 3-hydroxy group on the propanoic acid backbone (common to all analogs) enhances acidity (pKa ~3–4), favoring ionization at physiological pH and influencing solubility and protein binding .

Research Implications

The structural diversity among hydroxypropanoic acid derivatives underscores their versatility in drug design and metabolic studies. For instance:

  • Target Compound : Its discontinued status suggests niche applications, but its fluorinated aromatic structure remains valuable for studying metabolic stability in medicinal chemistry .
  • HPHPA: As a biomarker, it highlights the role of gut microbiota in modulating host metabolism, with implications for personalized nutrition and disease diagnostics .
  • ADHP : Stereospecific synthesis methods (e.g., from Garner’s aldehyde) enable the production of enantiomers for targeted biological activity .

Biological Activity

3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom, significantly influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉F O₃
  • Molecular Weight : 198.19 g/mol
  • Structural Features : The compound features a hydroxypropanoic acid backbone with a 4-fluoro-2-methylphenyl substituent. The fluorine atom enhances lipophilicity, which can influence membrane permeability and binding affinity to biological targets.

The biological activity of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid is primarily attributed to its interactions with various enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that could lead to therapeutic effects.
  • Hydrophobic Interactions : The fluorinated aromatic group enhances hydrophobic interactions, while hydroxyl and carboxylic acid groups facilitate hydrogen bonding, contributing to its binding affinity.

Biological Activity Overview

Research indicates that 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Anticancer Activity : There is emerging evidence supporting its anticancer properties, although further investigations are necessary to elucidate the precise mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity

Case Study: Anti-inflammatory Effects

A study investigated the impact of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid on inflammatory markers in vitro. Results indicated a significant reduction in levels of TNF-alpha and IL-6 in treated cells compared to controls, suggesting a potential role in managing inflammatory conditions.

Case Study: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the need for further research into its mechanism of action and potential as a therapeutic agent.

Q & A

Basic Question: What are the recommended synthetic routes for 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a Friedel-Crafts alkylation or hydroxylation of a pre-functionalized aromatic precursor. For example, a keto-acid intermediate can be reduced using sodium borohydride (NaBH₄) in methanol under controlled pH (pH 4–6) to yield the hydroxypropanoic acid moiety. Optimization includes:

  • Temperature control : Maintaining 0–5°C during reduction to minimize side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity for the fluorophenyl group .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product with >98% purity .

Basic Question: How can researchers confirm the structural identity of this compound, including stereochemical assignments?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) are critical. Key signals include:
    • A doublet at δ 7.2–7.4 ppm (aromatic protons adjacent to fluorine).
    • A broad singlet at δ 5.1 ppm (hydroxyl group).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 197.06 (calc. 197.05) .
  • X-ray Crystallography : For absolute stereochemistry, co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) .

Advanced Question: What enzymatic targets or pathways are influenced by this compound, and how can inhibition mechanisms be validated?

Methodological Answer:

  • Target Identification : Screen against cyclooxygenase (COX-1/COX-2) isoforms using fluorometric assays. For example:
    • Pre-incubate the compound with recombinant COX-2 (10 nM) and monitor arachidonic acid conversion via HPLC .
  • Mechanistic Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to COX-2 immobilized on a CM5 chip.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Advanced Question: How does stereochemistry at the hydroxypropanoic acid moiety affect its biological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) to isolate (R)- and (S)-enantiomers .
  • Activity Comparison :
    • Test enantiomers in COX-2 inhibition assays. (R)-enantiomers of structurally analogous compounds show 10–20× higher IC50 values than (S)-forms .
    • Molecular docking (AutoDock Vina) can predict enantiomer binding poses in the COX-2 active site .

Basic Question: What analytical methods are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

  • Purity Assessment :
    • HPLC-UV : Use a reverse-phase C18 column (gradient: 0.1% TFA in water/acetonitrile). Acceptable purity ≥98% .
    • Karl Fischer Titration : Monitor water content (<0.5% w/w) to prevent hydrolysis .
  • Stability Studies :
    • Store at -20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and track degradation via LC-MS .

Advanced Question: How can researchers investigate the metabolic fate of this compound in microbial or mammalian systems?

Methodological Answer:

  • Microbial Metabolism :
    • Incubate with Clostridium spp. (anaerobic, 37°C) and analyze metabolites via UPLC-QTOF-MS. Look for dehydroxylation or defluorination products .
  • Hepatocyte Studies :
    • Use primary human hepatocytes (24-well plate) with LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Advanced Question: How can contradictory data on COX inhibition potency be resolved across studies?

Methodological Answer:

  • Experimental Variables :
    • Enzyme Source : Recombinant vs. tissue-derived COX-2 may differ in post-translational modifications.
    • Substrate Concentration : Arachidonic acid levels (5–20 μM) critically affect IC50 calculations .
  • Statistical Approaches :
    • Meta-analysis of dose-response curves (Prism 9.0) with Hill slope normalization.
    • Validate using orthogonal assays (e.g., whole-blood COX inhibition) to confirm cellular relevance .

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